molecular formula C27H24BrClN2O3 B11669050 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11669050
M. Wt: 539.8 g/mol
InChI Key: USFZCJNMTIVBHL-UHFFFAOYSA-N
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Description

11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives. This compound is characterized by its unique structure, which includes a combination of bromine, chlorine, ethoxy, and hydroxy functional groups attached to a dibenzo[b,e][1,4]diazepin core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepin core.

    Introduction of the bromo and ethoxy groups: Bromination and ethoxylation reactions are carried out using bromine and ethyl alcohol in the presence of suitable catalysts.

    Attachment of the chlorophenyl group: This step involves the coupling of the chlorophenyl group to the dibenzo[b,e][1,4]diazepin core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromo or chloro groups.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    11-(3-bromo-5-methoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Similar structure with a methoxy group instead of an ethoxy group.

    11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C27H24BrClN2O3

Molecular Weight

539.8 g/mol

IUPAC Name

6-(3-bromo-5-ethoxy-4-hydroxyphenyl)-9-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H24BrClN2O3/c1-2-34-24-14-17(11-19(28)27(24)33)26-25-22(30-20-5-3-4-6-21(20)31-26)12-16(13-23(25)32)15-7-9-18(29)10-8-15/h3-11,14,16,26,30-31,33H,2,12-13H2,1H3

InChI Key

USFZCJNMTIVBHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2)Br)O

Origin of Product

United States

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